
N-(4-ethoxyphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-ethoxyphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)nicotinamide, commonly known as E7070, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It was first synthesized in the late 1990s by Eisai Co. Ltd., a Japanese pharmaceutical company. E7070 belongs to a class of compounds called quinoline-based antitumor agents, which have shown promising results in preclinical studies.
Mecanismo De Acción
The exact mechanism of action of E7070 is not fully understood, but it is believed to target multiple signaling pathways involved in cancer cell growth and survival. One of the key targets of E7070 is the proteasome, a complex of proteins that plays a critical role in the degradation of intracellular proteins. By inhibiting the proteasome, E7070 can induce apoptosis (programmed cell death) in cancer cells.
Biochemical and physiological effects:
E7070 has been shown to have a number of biochemical and physiological effects in cancer cells. It can induce cell cycle arrest, inhibit angiogenesis (the formation of new blood vessels), and suppress the activity of various signaling pathways involved in cancer progression. E7070 has also been shown to enhance the immune response against cancer cells, which may contribute to its antitumor activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of E7070 for laboratory experiments is its potency and broad-spectrum activity against different types of cancer. It is also relatively easy to synthesize and can be obtained in large quantities. However, E7070 has some limitations for laboratory experiments, including its poor solubility in water and its potential toxicity to normal cells.
Direcciones Futuras
There are several potential future directions for the development of E7070 and related compounds. One area of interest is the development of more potent and selective proteasome inhibitors, which could have improved efficacy and reduced toxicity compared to E7070. Another area of interest is the combination of E7070 with other drugs, such as immune checkpoint inhibitors, to enhance its antitumor activity. Finally, there is interest in exploring the potential use of E7070 in other diseases, such as autoimmune disorders and neurodegenerative diseases.
Métodos De Síntesis
The synthesis of E7070 involves several steps and requires specialized equipment and expertise. The process starts with the preparation of 2-hydroxy-7-methylquinoline, which is then reacted with 4-ethoxybenzaldehyde to form a Schiff base. The resulting compound is then reduced to yield the corresponding amine, which is further reacted with nicotinoyl chloride to form E7070.
Aplicaciones Científicas De Investigación
E7070 has been extensively studied for its potential therapeutic applications in various types of cancer. Preclinical studies have shown that E7070 exhibits potent antitumor activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. It has also shown efficacy in animal models of cancer, both as a single agent and in combination with other drugs.
Propiedades
IUPAC Name |
N-(4-ethoxyphenyl)-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3/c1-3-31-22-10-8-21(9-11-22)28(25(30)19-5-4-12-26-15-19)16-20-14-18-7-6-17(2)13-23(18)27-24(20)29/h4-15H,3,16H2,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZCFVYWEWIDGIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(CC2=CC3=C(C=C(C=C3)C)NC2=O)C(=O)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)-N-[(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]pyridine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(4-benzylpiperidine-1-carbonyl)-8-bromo-1H-pyrrolo[3,2,1-ij]quinolin-6(2H)-one](/img/structure/B7713241.png)
![5-(4-chloro-N-methylphenylsulfonamido)-N-isobutylbenzo[b]thiophene-2-carboxamide](/img/structure/B7713244.png)
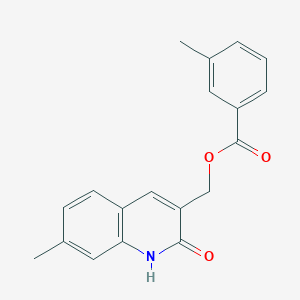
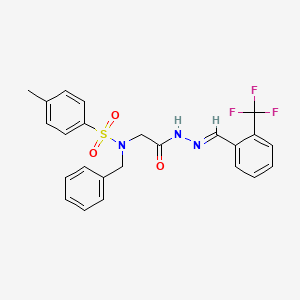

![3-chloro-N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7713261.png)
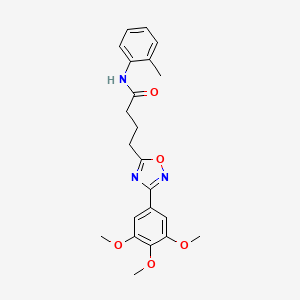
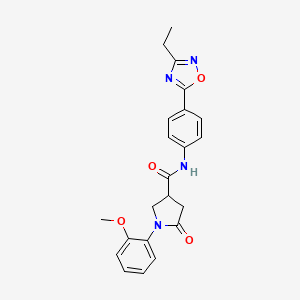
![N-{5-[(4-ethylphenyl)sulfamoyl]-2-methoxyphenyl}-4-methylbenzamide](/img/structure/B7713286.png)
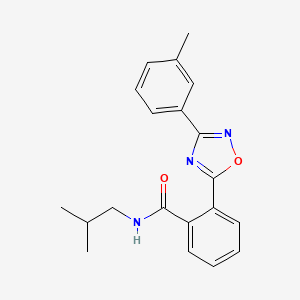

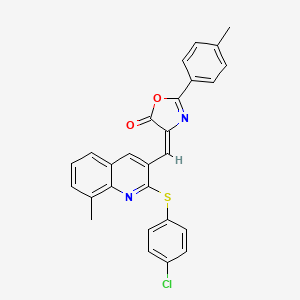
![1-(3,4-dimethoxybenzenesulfonyl)-N-[2-(4-methoxyphenyl)ethyl]piperidine-4-carboxamide](/img/structure/B7713335.png)